
1,4-Diaminobutanedihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,4-Diaminobutanedihydrochloride, also known as putrescine dihydrochloride, is an organic compound with the chemical formula C₄H₁₄Cl₂N₂. It is a white crystalline solid with a high solubility in water and a relatively high melting point. This compound is commonly used as a reagent in chemical reactions, particularly in polymer chemistry and organic compound synthesis .
Preparation Methods
1,4-Diaminobutanedihydrochloride can be synthesized by neutralizing 1,4-diaminobutane with hydrochloric acid. The reaction conditions typically involve dissolving 1,4-diaminobutane in water and then adding hydrochloric acid to the solution. The resulting product is then crystallized to obtain pure this compound .
In industrial production, the compound is often prepared from succinonitrile. The process involves the hydrogenation of succinonitrile to produce 1,4-diaminobutane, which is then treated with hydrochloric acid to form this compound .
Chemical Reactions Analysis
1,4-Diaminobutanedihydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amides or nitriles.
Reduction: It can be reduced to form primary amines.
Substitution: The amino groups in the compound can participate in nucleophilic substitution reactions, forming various derivatives.
Common reagents used in these reactions include strong acids, bases, and oxidizing agents. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
1,4-Diaminobutanedihydrochloride has a wide range of applications in scientific research:
Biology: The compound is utilized in the preparation of specialized cell culture media for stem cell cultivation.
Medicine: It is used in the synthesis of pharmaceutical drugs and agrochemicals.
Mechanism of Action
The mechanism of action of 1,4-diaminobutanedihydrochloride involves its basic properties due to the presence of amino groups. It can act as a weak base, forming salts with strong acids. This property is often exploited in biochemical and medicinal applications. The compound can bind to specific molecular targets and pathways, influencing various biochemical processes .
Comparison with Similar Compounds
1,4-Diaminobutanedihydrochloride is similar to other diamines such as 1,3-diaminopropane dihydrochloride and cadaverine. it is unique due to its specific chemical structure and properties, which make it particularly useful in polymer chemistry and cell culture applications .
1,3-Diaminopropane dihydrochloride: Similar in structure but with one less carbon atom.
Cadaverine: Another diamine with a similar structure but different applications.
Properties
Molecular Formula |
C4H14Cl2N2 |
|---|---|
Molecular Weight |
161.07 g/mol |
IUPAC Name |
butane-1,4-diamine;hydron;dichloride |
InChI |
InChI=1S/C4H12N2.2ClH/c5-3-1-2-4-6;;/h1-6H2;2*1H |
InChI Key |
XXWCODXIQWIHQN-UHFFFAOYSA-N |
Canonical SMILES |
[H+].[H+].C(CCN)CN.[Cl-].[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


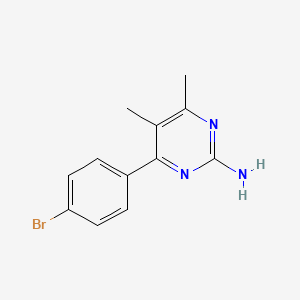
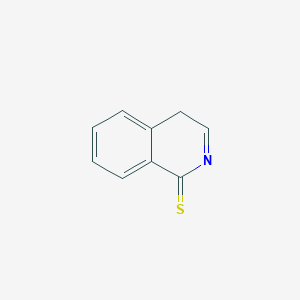
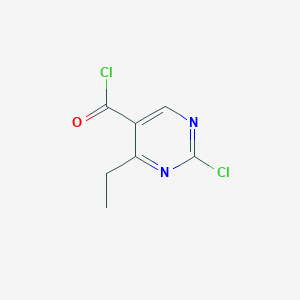
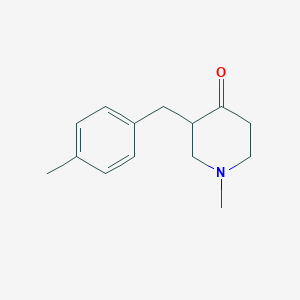
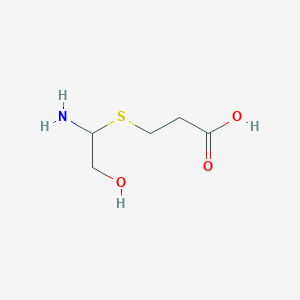
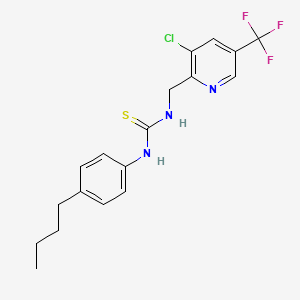
![2,3,5,8-Tetrahydroimidazo[1,2-a]pyrimidine](/img/structure/B13098090.png)
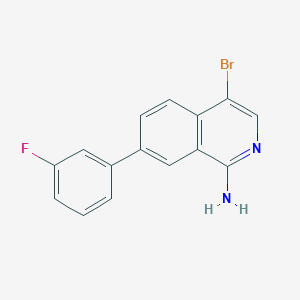
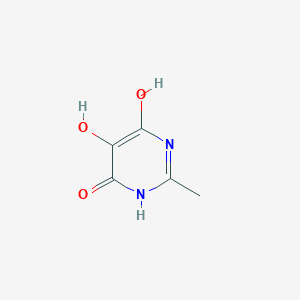
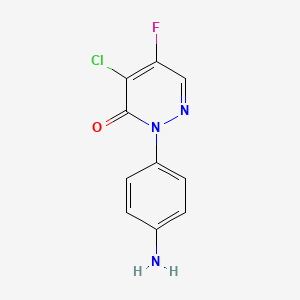

![N-Ethyl-2,3-dihydro-[1,4]thiazino[2,3,4-hi]indole-5-carboxamide](/img/structure/B13098140.png)
![3-(Benzo[d]thiazol-2-yl)-1,2,4-oxadiazole](/img/structure/B13098148.png)
![2-(4-Fluorophenyl)-5-iodopyrazolo[1,5-A]pyridine-3-carboxylic acid](/img/structure/B13098154.png)
